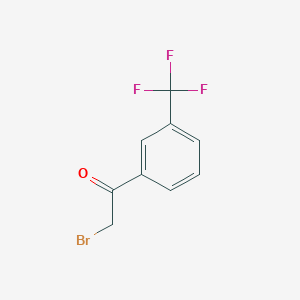

2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B1272838

Key on ui cas rn:

2003-10-3

M. Wt: 267.04 g/mol

InChI Key: TZIYNLSEBAYCBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08093383B2

Procedure details

Charge 2-bromo-1-[3(trifluoromethyl)phenyl]-1-ethanone (1664.7 g; 1.00 equiv; 6.23 moles) and tetrahydrofuran (7500 mL) to a 12 L 3-necked round bottom flask (fitted with water-cooled condenser, nitrogen blanket, mechanical stirrer and cooling bath. Charge sodium azide (425.6 g; 1.05 equiv; 6.55 moles) in one portion. Rinse into the flask with water (135 mL). Stir the pale yellow slurry at RT under nitrogen. After 6 hours, add water (260 mL) and continue to stir overnight. Filter the resulting orange slurry over a thin pad of Celite® and rinse with THF (1 L). Divide the resulting solution into two equal portions (5146.5 g each). Charge two identical 22 L 3-necked round bottom flask (fitted with addition funnel, water-cooled condenser, nitrogen blanket, mechanical stirrer and cooling bath) with triphenylphosphine (889 g, 3.43 mol, 1.1 eq), p-toluenesulfonic acid monohydrate (1304 g, 6.86 mol, 2.2 eq) and THF (5.6 L). Add the two portions of intermediate mixture via addition funnels to the individual flasks over four hours, controlling the foaming from nitrogen evolution by addition rate and the temperature by use of an ice bath. On completion of addition stir the slurry at ambient temperature for two hours, then filter solids from both reactors onto the same filter. Wash both flasks and the combined cake with a total THF (4 L). Dry in a vacuum oven at 40° C. overnight to afford (2-Amino-1-(3-trifluoromethyl-phenyl)-ethanone)-, p-toluene sulfonate (1:1) as a white, crystalline solid (2340 g, 6.23 mol, 72%).

Quantity

1664.7 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].[N-:15]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.[C:39]1([CH3:49])[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1>C1COCC1.O>[NH2:15][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].[CH3:49][C:39]1[CH:44]=[CH:43][C:42]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:41][CH:40]=1 |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1664.7 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)C1=CC(=CC=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

7500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

425.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

889 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1304 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

5.6 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the pale yellow slurry at RT under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

nitrogen blanket, mechanical stirrer and cooling bath

|

WASH

|

Type

|

WASH

|

|

Details

|

Rinse into the flask with water (135 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add water (260 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the resulting orange slurry over a thin pad of Celite®

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse with THF (1 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add the two portions of intermediate mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

via addition funnels to the individual flasks over four hours

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by addition rate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

On completion of addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the slurry at ambient temperature for two hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter solids from both reactors onto the same filter

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash both flasks

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry in a vacuum oven at 40° C. overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(=O)C1=CC(=CC=C1)C(F)(F)F

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC(=CC1)S(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 6.23 mol | |

| AMOUNT: MASS | 2340 g | |

| YIELD: PERCENTYIELD | 72% | |

| YIELD: CALCULATEDPERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |